1-(4-Chlorophenyl)ethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
GXXQVVMCRRHQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl Ethane 1 Sulfonamide Analogs
Impact of Substituent Variations on Biological Activity Profiles
The biological activity of 1-(4-Chlorophenyl)ethane-1-sulfonamide analogs can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of its interaction with a biological target.
The nature and position of substituents on the 4-chlorophenyl ring are pivotal in defining the biological activity of this class of compounds. The existing chloro group at the para-position already confers a degree of lipophilicity and electronic influence that can be critical for activity.
Halogen Substituents: The presence of a halogen, such as the chlorine atom in the parent compound, often enhances biological activity. Halogens can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction with biological targets. The position of the halogen is also important; for instance, in a series of 1-aryl-1H-naphtho[2,3-d] researchgate.netnih.govnih.govtriazole-4,9-dione derivatives, a 3-chloro-4-fluorophenyl substituent resulted in a compound with highly potent dual inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov In another study on indoline-5-sulfonamides as carbonic anhydrase inhibitors, 4-chloro and 3,4-dichloro derivatives demonstrated notable inhibitory activity and selectivity. mdpi.com
Hydrophobic Groups: The introduction of hydrophobic groups, such as alkyl or other aryl moieties, on the aromatic ring can significantly impact binding affinity. This is often attributed to the hydrophobic effect, where the displacement of ordered water molecules from a hydrophobic binding pocket results in a favorable entropic contribution to the binding free energy. The size and nature of these hydrophobic groups must be optimized to complement the topology of the target's binding site. For example, in a series of sulfonamide analogs developed as EP1 receptor antagonists, the nature of the substituent on the phenyl ring was found to be a key determinant of activity.
The following table illustrates the hypothetical impact of different aromatic ring substituents on the biological activity of 1-phenylethanesulfonamide analogs, based on general SAR principles for sulfonamides.
| Substituent at para-position | Predicted Biological Activity | Rationale |
| -H | Baseline | Unsubstituted phenyl ring serves as a reference. |
| -Cl | Enhanced | Increased lipophilicity and potential for halogen bonding. |
| -F | Potentially Enhanced | Can increase binding affinity through favorable interactions. |
| -CH3 | Potentially Enhanced | Small hydrophobic group may fit well into a hydrophobic pocket. |
| -CF3 | Potentially Enhanced | Strong electron-withdrawing group and lipophilic, can improve binding and metabolic stability. |
| -OCH3 | Variable | Can act as a hydrogen bond acceptor but may also introduce steric hindrance. |
The ethane (B1197151) linker that connects the chlorophenyl ring to the sulfonamide group plays a crucial role in the spatial orientation of these two key moieties. Modifications to this linker, such as altering its length, rigidity, or introducing substituents, can have a profound effect on biological activity.
Linker Length and Flexibility: The length of the alkyl chain between an aromatic ring and a functional group can be critical for optimal interaction with a biological target. For instance, studies on triphenylphosphonium-based mitochondrial vectors have shown that modifying the length of the alkyl linker is a common strategy to enhance lipophilicity and mitochondrial accumulation. nih.gov A linker that is too short may not allow the key functional groups to reach their respective binding sites, while a linker that is too long could introduce unfavorable steric interactions or excessive flexibility, leading to an entropic penalty upon binding. In the context of benzenesulfonamides targeting carbonic anhydrase IX, the flexibility of the linker was found to be a key factor influencing inhibitory potency. nih.gov
Substituents on the Alkane Chain: Introducing substituents on the ethane linker can create chiral centers and provide additional points of interaction with the target. For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the presence of an α-methyl group on the propanamide linker was suggested to be a principal pharmacophore component. researchgate.net Such modifications can also conformationally constrain the molecule, which may pre-organize it for a more favorable binding pose.
The table below provides a hypothetical representation of how modifications to the ethane linker in 1-(4-Chlorophenyl)alkanesulfonamides might influence their biological activity.
| Linker Modification | Predicted Biological Activity | Rationale |
| Ethane (C2) | Baseline | The parent linker structure. |
| Methane (C1) | Likely Reduced | Shorter linker may not provide optimal spacing between the aryl and sulfonamide groups. |
| Propane (C3) | Variable | Longer linker may improve or worsen binding depending on the target's topology. |
| α-Methyl on Ethane | Potentially Enhanced | Can provide additional hydrophobic interactions and introduce chirality, potentially leading to stereospecific binding. |
| Cyclopropyl Linker | Potentially Enhanced | Introduces rigidity, which can be entropically favorable for binding if the conformation is correct. |
The sulfonamide group is a cornerstone of the biological activity of many therapeutic agents, acting as a key pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to coordinate with metal ions in enzyme active sites, makes it a critical determinant of biological function.
Hydrogen Bonding: The NH and SO2 groups of the sulfonamide moiety can participate in hydrogen bonding interactions with amino acid residues in a receptor or enzyme active site. These interactions are highly directional and play a significant role in ligand recognition and binding affinity. In many sulfonamide-based inhibitors, the sulfonamide nitrogen and one of the sulfonyl oxygens act as hydrogen bond donors and acceptors, respectively.
Metal Ion Coordination: In metalloenzymes, such as carbonic anhydrases, the sulfonamide group is known to coordinate to the active site zinc ion in its deprotonated, anionic form (SO2NH-). mdpi.com This interaction is a key feature of the inhibitory mechanism of many sulfonamide-based drugs. The structural integrity of the sulfonamide is therefore essential for this mode of action.
Substitutions on the Sulfonamide Nitrogen: Substitution on the sulfonamide nitrogen (N-alkylation or N-arylation) can significantly alter the compound's properties. While it may increase lipophilicity, it can also abolish the hydrogen bond donating capacity of the NH group and prevent deprotonation, which may be crucial for activity against certain targets like carbonic anhydrases. However, in other cases, N-substitution can lead to enhanced activity by allowing the substituent to occupy a nearby hydrophobic pocket. For example, in a series of solubilized sulfonamide analogues of a PI3K inhibitor, various substituents on the sulfonamide nitrogen led to a new class of potent inhibitors. nih.gov
Pharmacophore Model Development and Validation
A pharmacophore model represents the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity. For this compound analogs, a pharmacophore model would typically include features such as a hydrophobic/aromatic region corresponding to the 4-chlorophenyl ring, a hydrogen bond acceptor (from the sulfonyl oxygens), and a hydrogen bond donor (from the sulfonamide NH).
The development of a pharmacophore model can be either ligand-based or structure-based. A ligand-based approach would involve aligning a set of active analogs and identifying common chemical features. A structure-based approach, on the other hand, would utilize the three-dimensional structure of the biological target in complex with a ligand to define the key interaction points. For instance, a pharmacophore model for sulfonamide-based carbonic anhydrase VA inhibitors was developed using a combination of ligand- and structure-based approaches, leading to the identification of potent inhibitors. researchgate.net
A hypothetical pharmacophore model for a generic sulfonamide inhibitor might include:
One Aromatic Ring feature: Representing the 4-chlorophenyl group.
One Hydrophobic feature: Also associated with the aromatic ring or other nonpolar parts of the molecule.
Two Hydrogen Bond Acceptor features: Corresponding to the two sulfonyl oxygen atoms.
One Hydrogen Bond Donor feature: Representing the sulfonamide N-H group.
Validation of a pharmacophore model is a critical step and is typically performed using a test set of compounds with known activities. A good model should be able to distinguish between active and inactive compounds.
Correlation of Structural Features with Specific Receptor/Enzyme Interactions
The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into interactions with a biological target at the molecular level. For this compound analogs, different parts of the molecule are likely to engage in distinct interactions.
The 4-Chlorophenyl Ring: This part of the molecule is likely to interact with a hydrophobic pocket in the target protein. The chlorine atom could further engage in specific halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The electronic nature of substituents on this ring can also influence π-π or cation-π interactions.
The Ethane Linker: This component acts as a spacer, and its length and flexibility determine the optimal positioning of the aromatic ring and the sulfonamide group within the binding site. Conformationally restricting the linker can lead to more potent and selective compounds if the locked conformation is the bioactive one.
The Sulfonamide Moiety: As previously discussed, this group is often the primary "warhead" of the molecule, responsible for key anchoring interactions. In the case of metalloenzymes like carbonic anhydrases, it directly coordinates with the active site metal ion. mdpi.com In other targets, it forms a network of hydrogen bonds with key amino acid residues. For example, in the design of sulfonamide derivatives as anticancer agents via carbonic anhydrase IX inhibition, the sulfonamide group is essential for binding to the zinc ion in the active site. nih.gov
The following table summarizes the potential interactions of different structural features of this compound with a hypothetical enzyme or receptor.
| Molecular Feature | Potential Interaction with Target |
| 4-Chlorophenyl Ring | Hydrophobic interactions, π-π stacking, halogen bonding. |
| Ethane Linker | Van der Waals interactions, dictates spatial orientation. |
| Sulfonamide SO2 group | Hydrogen bond acceptor. |
| Sulfonamide NH group | Hydrogen bond donor. |
| Deprotonated Sulfonamide (SO2N-) | Coordination with metal ions (e.g., Zn2+). |
Mechanistic Investigations of Biological Activities Non Clinical Focus
Enzyme Inhibition Mechanisms
The sulfonamide moiety is a highly effective pharmacophore for designing enzyme inhibitors. Its chemical properties allow it to act as a structural mimic of natural substrates or to interact directly with catalytic residues and metal cofactors within enzyme active sites.
The foundational antibacterial action of sulfonamides is their inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial pathway for synthesizing folic acid (vitamin B9). wikipedia.org Bacteria must produce their own folic acid de novo, as they cannot acquire it from their environment. nih.gov Folic acid is the precursor to tetrahydrofolate, a cofactor essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. wikipedia.orgnih.gov
The mechanism of inhibition is a classic example of competitive antagonism. nih.gov Sulfonamides, including by extension 1-(4-chlorophenyl)ethane-1-sulfonamide, are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA). researchgate.net Due to this structural similarity, the sulfonamide drug binds to the pABA-binding pocket on the DHPS enzyme. wikipedia.orgnih.gov This binding event physically blocks pABA from entering the active site, thereby preventing the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) that would normally produce 7,8-dihydropteroate. nih.gov
By halting this key step, sulfonamides disrupt the entire folic acid synthesis pathway, leading to a depletion of the essential downstream products. researchgate.net This ultimately inhibits bacterial growth and replication, resulting in a bacteriostatic, rather than bactericidal, effect. wikipedia.org This mechanism confers selective toxicity against bacteria because human cells lack the DHPS enzyme and instead obtain folic acid from their diet. wikipedia.orgnih.gov
Sulfonamides are a prominent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.
The inhibitory mechanism is based on the direct interaction of the sulfonamide group with the Zn(II) ion in the enzyme's active site. The sulfonamide group (R-SO2NH2) binds to the zinc ion in its deprotonated, anionic form (R-SO2NH⁻). This anionic sulfonamide coordinates with the zinc ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. This interaction effectively blocks the enzyme's ability to hydrate (B1144303) carbon dioxide. Different sulfonamide derivatives exhibit varying inhibitory potencies and selectivity against the various human CA (hCA) isoforms, such as hCA I, II, IX, and XII.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Indolylchalcone-sulfonamide 6d | 18.8 | 65.4 | 89.1 | 110.2 |
| Indolylchalcone-sulfonamide 6e | 50.4 | 78.2 | 95.6 | 121.5 |
| Indolylchalcone-sulfonamide 6f | 185.2 | 99.8 | 75.3 | 41.9 |
| Indolylchalcone-sulfonamide 6m | 155.6 | 85.1 | 65.4 | 15.3 |
| Indolylchalcone-sulfonamide 6o | 121.3 | 91.2 | 55.8 | 10.0 |
| Indolylchalcone-sulfonamide 6q | 38.3 | 71.5 | 92.7 | 105.4 |
This table presents a selection of inhibition constants (Kᵢ) for various sulfonamide derivatives against several human carbonic anhydrase isoforms, illustrating the range of potencies within this chemical class. Data sourced from published research.
Glyoxalase 1 (GLO1) is a key enzyme in a cellular detoxification pathway that protects cells from the harmful effects of reactive dicarbonyl species, primarily methylglyoxal (B44143) (MG). nih.govfrontiersin.org MG is a cytotoxic byproduct of glycolysis that can damage proteins and DNA. frontiersin.org The GLO1 enzyme converts MG into the less reactive D-lactate. nih.gov In certain pathological conditions, such as cancer, cells can overexpress GLO1 to cope with increased glycolytic flux, making GLO1 an attractive therapeutic target. researchgate.net
Inhibition of GLO1 leads to an accumulation of cytotoxic MG, which can selectively kill rapidly proliferating cells. nih.gov While the most studied GLO1 inhibitors are glutathione-based substrate analogs, recent research has focused on designing other chemical scaffolds, including 1,4-benzenesulfonamide derivatives, as potential GLO1 inhibitors. researchgate.netmdpi.com This suggests that the sulfonamide moiety can be incorporated into structures that bind to the GLO1 active site, representing a novel area of investigation for this class of compounds.
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.net Computational and in vitro studies have shown that various sulfonamide-based compounds can act as AChE inhibitors, indicating that the sulfonamide scaffold can be tailored to interact with the active site of this enzyme. researchgate.netmdpi.com
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps neutralize gastric acid, allowing the bacteria to colonize the stomach lining. mdpi.com The sulfonamide scaffold has been extensively explored for urease inhibition. nih.gov The structural similarity of the sulfonamide group to urea allows these compounds to act as competitive inhibitors, binding to the two Ni(II) ions in the urease active site and blocking substrate access. acs.orgdergipark.org.tr Aryl sulfonamides, including derivatives containing a 4-chlorophenyl group, have demonstrated significant urease inhibitory activity. nih.gov
| Compound Type | Urease IC₅₀ (µM) |
| Thiourea (Standard) | 21.25 - 23.76 |
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 |
| (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acid (e2) | <0.1 |
| Naproxen-sulfaguanidine conjugate | 5.06 |
| Sulfonamide-1,2,3-triazole-acetamide (11b) | 0.12 |
| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide (25) | 0.32 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of various compounds containing sulfonamide or 4-chlorophenyl moieties against urease, demonstrating their potential as inhibitors. Data compiled from multiple research articles. nih.govnih.govnih.govnih.govfrontiersin.org
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and are characterized by a key serine residue in their active site. They play vital roles in processes ranging from digestion to blood coagulation and inflammation. The sulfonamide scaffold has been utilized as a design element in the development of inhibitors for serine proteases, such as human neutrophil elastase. Functionalized sulfonamides can be coupled to other chemical scaffolds to create potent and selective inhibitors that interact with the S and S' subsites of the protease active site.
Molecular Targets and Binding Interactions Beyond Enzymes
Beyond direct enzyme inhibition, the sulfonamide functional group facilitates interactions with a range of other protein targets, including receptors and ion channels.
Ion Channels: Aryl sulfonamide motifs have been identified as modulators of voltage-gated ion channels. researchgate.net They have been shown to block action potential-generating sodium channels (such as Nav1.7) and to open action potential-dampening potassium channels. nih.govresearchgate.net This modulation of ion flow across cell membranes represents a significant non-enzymatic mechanism of action. patsnap.com
Receptors: Certain sulfonamide-containing drugs are known to act as receptor antagonists. This includes antagonism of serotonin (B10506) (5-HT3) receptors, which is relevant for their use as antidepressant and antiemetic agents. openaccesspub.org Additionally, novel biaryl sulfonamides have been identified as antagonists of the mineralocorticoid receptor, a nuclear hormone receptor. researchgate.net Other studies have shown that some sulfonamide derivatives can act as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. acs.org
Other Proteins: The binding properties of sulfonamides have been studied using model systems like the FK506-binding protein 12 (FKBP12). These studies reveal that the sulfonamide oxygens are a key binding motif that can engage in specific interactions within a protein's binding pocket, mimicking the functionality of other chemical groups like amides or ketones. nih.govacs.org
Bio-macromolecule Binding Studies (e.g., DNA, serum albumin)
The interaction of small molecules with bio-macromolecules such as DNA and serum albumin is a critical determinant of their pharmacokinetic and pharmacodynamic properties.
DNA Binding: Research on the direct binding of this compound to DNA is not extensively documented in publicly available literature. However, studies on other sulfonamide derivatives have suggested potential DNA interaction. For instance, some 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have been shown to interact with DNA through a combination of intercalation and groove binding. nih.gov These interactions, confirmed by both experimental and theoretical methods, indicate that the sulfonamide scaffold can be a basis for DNA-binding agents. nih.gov The specific binding characteristics of this compound to DNA, however, remain to be elucidated through dedicated studies.
Serum Albumin Binding: Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. mdpi.com The binding of sulfonamides to human serum albumin has been a subject of study. nih.gov Generally, sulfonamides are known to bind to albumin, which can affect their distribution and availability to target tissues. nih.gov For example, studies on compounds like 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300) have demonstrated a strong quenching of the intrinsic fluorescence of bovine and human serum albumin, indicating a static quenching procedure and suggesting hydrophobic forces as the main driver of binding. nih.govresearchgate.net While these findings provide a general context for the interaction of similar chemical moieties with albumin, specific binding affinities and the nature of the interaction for this compound have not been specifically reported.
| Bio-macromolecule | Binding Interaction with this compound |
| DNA | No specific data available. |
| Serum Albumin | No specific data available. |
Cannabinoid Receptor (CB1) Interaction Profiles
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system and is a target for various therapeutic agents. There is currently no direct evidence in the scientific literature to suggest that this compound interacts with the CB1 receptor. While other compounds containing a 4-chlorophenyl group, such as rimonabant, are known potent CB1 receptor antagonists, this activity is associated with a different chemical scaffold (a pyrazole (B372694) carboxamide). nih.gov Therefore, any potential interaction of this compound with the CB1 receptor is speculative and requires experimental validation.
| Receptor | Interaction Profile with this compound |
| Cannabinoid Receptor 1 (CB1) | No data available. |
Cellular Mechanisms (Non-Clinical)
The cellular mechanisms of action for this compound are not well-defined. However, insights can be drawn from the broader class of sulfonamides and related compounds.
Inhibition of Cell Wall Biosynthesis in Microorganisms
| Microbial Process | Effect of this compound |
| Cell Wall Biosynthesis / Folic Acid Synthesis | No specific data available; general mechanism for sulfonamides is inhibition of folic acid synthesis. |
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key strategy in cancer therapy. Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells. For instance, ortho-halogenated sulfonamide derivatives of metformin (B114582) have been reported to induce early and late apoptosis in MCF-7 breast cancer cells. mdpi.com This pro-apoptotic activity was associated with cell cycle arrest at the G0/G1 phase. mdpi.com Another study on bis(sulfonamide) anionophores demonstrated the induction of a caspase-dependent intrinsic pathway of apoptosis. nih.gov This was confirmed by observing changes in mitochondrial membrane potential, cytochrome c leakage, and activation of caspases. nih.gov Although these findings suggest that the sulfonamide structure can be a scaffold for developing apoptosis-inducing agents, direct evidence for this compound inducing apoptosis in cancer cell lines has not been reported.
| Cancer Cell Line | Apoptotic Effect of this compound |
| Various Cancer Cell Lines | No specific data available. |
Antiestrogenic Activity Mechanisms
Antiestrogenic activity is a therapeutic approach for hormone-receptor-positive breast cancers. There is no information in the current scientific literature to indicate that this compound possesses antiestrogenic activity. While other non-steroidal compounds have been investigated for their antiestrogenic effects, this has not been a reported area of investigation for this specific sulfonamide. nih.govnih.gov
| Mechanism | Antiestrogenic Activity of this compound |
| Estrogen Receptor Antagonism | No data available. |
| Aromatase Inhibition | No data available. |
Computational and Theoretical Chemistry Studies of 1 4 Chlorophenyl Ethane 1 Sulfonamide Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is crucial in drug discovery for understanding how a ligand like a sulfonamide derivative might interact with a biological target.
In studies involving various sulfonamide derivatives, molecular docking simulations have been employed to investigate their binding modes with specific protein receptors. nih.gov These simulations reveal favorable binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues within the active site of the target protein. nih.govbiointerfaceresearch.com For example, docking studies on sulfonamide compounds have identified interactions with amino acids like GLU98 and GLU99 in human colorectal carcinoma inhibitors. biointerfaceresearch.com The primary goal is to understand the structural basis of a compound's activity and to guide the design of new, more potent inhibitors. nih.govnih.gov Molecular dynamics simulations often follow docking to confirm the stability of the ligand-protein complex over time. nih.gov
Table 1: Representative Binding Interactions for Sulfonamide Derivatives from Docking Studies
| Target Protein | Key Interacting Residues | Types of Interactions | Reference Binding Energy (kcal/mol) |
|---|---|---|---|
| E. coli DNA gyrase (5MMN) | ASP 73, ILE 78, PRO 79 | Hydrogen Bonds, Hydrophobic | -6.37 nih.gov |
| COVID-19 Main Protease (6LU7) | Not specified | Not specified | -6.35 nih.gov |
| BRD4 Receptor (4BJX) | Not specified | Hydrogen Bonds, Hydrophobic | Favorable binding energies reported nih.gov |
Note: The data in this table are derived from studies on various sulfonamide compounds to illustrate typical findings and may not represent direct results for 1-(4-Chlorophenyl)ethane-1-sulfonamide.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is used to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties.
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide insights into a molecule's reactivity and stability. biointerfaceresearch.comutar.edu.my Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net For a related chlorophenyl compound, the HOMO-LUMO energy gap was calculated to be 3.08 eV, indicating significant chemical reactivity. dntb.gov.ua
Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.comdntb.gov.ua
Table 2: Quantum Chemical Descriptors Calculated via DFT for Related Sulfonamide Systems
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | - | Characterizes electron-donating ability |
| LUMO Energy | - | Characterizes electron-accepting ability |
| HOMO-LUMO Gap | 3.0 - 4.1 eV utar.edu.mydntb.gov.ua | Indicates chemical reactivity and stability |
| Electronegativity | 3.65 eV researchgate.net | Measures the attraction of an atom to electrons |
Note: These values are sourced from DFT studies on various sulfonamide and chlorophenyl-containing molecules to provide a representative range.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of sulfonamide derivatives, QSAR models are developed to predict their therapeutic potential, such as anticancer or antibacterial activities, based on molecular descriptors. nih.govnih.gov
These models use descriptors calculated from the molecular structure, which can include properties related to mass, polarizability, electronegativity, and molecular volume. nih.gov By building statistically robust models, researchers can identify the key structural features that enhance or diminish the biological activity of the compounds. The insights gained from QSAR contour plots can then guide the rational design of new derivatives with improved potency and more desirable pharmacokinetic properties. nih.govnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice is dictated by a network of intermolecular interactions. For sulfonamides, these interactions are crucial for understanding their physical properties and supramolecular structures. nih.gov
The crystal packing of sulfonamides is often driven by strong intermolecular hydrogen bonds, particularly involving the sulfonamide group's N-H and S=O moieties, which can form synthons like N-H···O. nih.govresearchgate.net In addition to hydrogen bonding, other forces such as π-π stacking between aromatic rings and van der Waals interactions play a significant role in stabilizing the crystal structure. nih.govresearchgate.netnih.gov
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is key to comprehending its interaction with biological targets.
Spectroscopic Characterization for Academic Interpretations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous identification of the compound.
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For a structure like this compound, distinct signals are expected for the aromatic protons on the chlorophenyl ring, the methine proton (CH), and the methyl protons (CH₃). The splitting patterns (multiplicity) of these signals, governed by coupling constants (J), reveal the connectivity between neighboring protons. For the closely related precursor, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the aromatic protons appear as multiplets in the range of δ 7.28–7.38 ppm, while the methine proton is a quartet and the methyl group is a doublet. mdpi.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. For a related compound, signals for the aromatic carbons were observed between δ 127.6-139.8 ppm, while the aliphatic methine and methyl carbons appeared at δ 55.0 and 22.0 ppm, respectively. mdpi.com
Table 3: Representative ¹H NMR Data for the 1-(4-Chlorophenyl)ethyl Moiety
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (CHarom) | 7.28 - 7.38 | Multiplet | - |
| Methine (CHMe) | 4.41 | Quartet of doublets | 6.9, 4.2 |
Note: This data is based on the reported values for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, a structurally similar compound, and serves as a reference for the expected signals. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional moieties: the sulfonamide group (-SO₂NH₂), the 4-chlorophenyl group, and the aliphatic ethane (B1197151) bridge.
The sulfonamide group gives rise to several distinct and strong absorption bands. The N-H stretching vibrations of the primary sulfonamide typically appear in the region of 3350–3250 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent and are expected to be observed around 1350–1315 cm⁻¹ and 1160–1140 cm⁻¹, respectively. The S-N stretching vibration is typically found in the 950-900 cm⁻¹ region.
The 4-chlorophenyl group contributes to the spectrum with characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C in-plane stretching vibrations in the 1600–1450 cm⁻¹ range. A strong absorption band due to the C-Cl stretching vibration is anticipated in the 1100–1000 cm⁻¹ region. Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) benzene (B151609) ring are expected around 850-800 cm⁻¹.
The aliphatic ethane portion of the molecule will exhibit C-H stretching and bending vibrations, which are typically observed around 2980-2870 cm⁻¹ and 1470-1365 cm⁻¹, respectively.
The table below summarizes the predicted characteristic IR absorption bands for this compound based on data from analogous sulfonamide and chlorophenyl compounds.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Sulfonamide (-NH₂) | 3350 - 3250 |
| C-H Aromatic Stretch | Phenyl Ring | 3100 - 3000 |
| C-H Aliphatic Stretch | Ethane Bridge | 2980 - 2870 |
| C=C Aromatic In-Plane Stretch | Phenyl Ring | 1600 - 1450 |
| S=O Asymmetric Stretch | Sulfonamide (-SO₂) | 1350 - 1315 |
| S=O Symmetric Stretch | Sulfonamide (-SO₂) | 1160 - 1140 |
| C-Cl Stretch | Chlorophenyl | 1100 - 1000 |
| S-N Stretch | Sulfonamide | 950 - 900 |
UV-Vis Spectroscopy for Electronic Transitions and Interactions
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the 4-chlorophenyl chromophore. The benzene ring and its substituents, the chloro and sulfonamide groups, dictate the wavelengths at which absorption occurs.
The primary electronic transitions observed for aromatic compounds like this are π → π* transitions within the benzene ring. For a simple benzene molecule, these transitions give rise to absorption bands around 204 nm and 256 nm. Substituents on the ring can cause shifts in these absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption.
In this compound, both the chlorine atom and the ethanesulfonamide (B75362) group act as auxochromes, modifying the absorption of the phenyl chromophore. The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions and can cause a bathochromic shift. The sulfonamide group can also influence the electronic environment of the ring. Studies on various sulfonamides show that the pH of the medium can significantly affect the UV-Vis spectra due to the protonation or deprotonation of the amine and sulfonamide moieties, which alters the electronic structure.
Based on the electronic properties of related aromatic sulfonamides, this compound is expected to exhibit strong absorption bands in the UV region, characteristic of the substituted benzene ring.
Table 2: Predicted UV-Vis Spectroscopy Data for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~ 210 - 230 | π → π* | Phenyl Ring |
Applications in Chemical Biology and Material Science Non Therapeutic
Development as Research Probes and Tool Compounds for Biological Systems
The sulfonamide group is a key pharmacophore in many biologically active molecules and has been successfully incorporated into fluorescent and affinity probes to study biological systems. nih.govnih.gov Fluorescently-labeled sulfonamides, for instance, have been used to visualize, identify, and monitor intracellular targets. nih.gov The chlorophenyl group in 1-(4-Chlorophenyl)ethane-1-sulfonamide can also contribute to specific interactions with biological macromolecules.
While direct studies on this compound as a research probe are not prevalent, the general principles of probe design suggest its potential. For example, the synthesis of novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups has yielded near-infrared (NIR) fluorescent probes for staining specific cellular organelles like the vacuole, endoplasmic reticulum, and plasma membrane. nih.gov This indicates that the sulfonamide moiety can direct the localization of a fluorescent core. Similarly, small-molecule sulfonamide fluorescent probes have been developed for G protein-coupled receptors (GPCRs), demonstrating the utility of the sulfonamide structure in creating selective probes for important drug targets. google.com
Furthermore, structure-activity relationship (SAR) studies on bis-aryl sulfonamides have led to the identification of affinity probes that can prolong immune stimuli. nih.gov These studies highlight that the sulfonamide scaffold can be systematically modified to introduce reporter groups like aryl azides, biotin, and fluorescent rhodamine for target identification. nih.gov Given these precedents, this compound could serve as a foundational structure for the development of novel research probes.
Table 1: Examples of Sulfonamide-Based Research Probes
| Probe Type | Target/Application | Key Structural Feature |
| Fluorescent Probe | GPR120 Receptor | Nonacidic sulfonamide |
| Affinity Probe | Immune Signaling Pathways | Bis-aryl sulfonamide |
| NIR Fluorescent Stain | Cellular Organelles | Benzo[a]phenoxazinium with sulfonamide |
Potential in Agricultural Applications (e.g., Herbicides)
The sulfonamide functional group is a well-established component of many commercial herbicides. mdpi.com These compounds often act by inhibiting key enzymes in the biosynthetic pathways of weeds, pathways that are absent in crops or animals, thus providing selectivity. ekb.eg The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group in this compound, is also a common feature in many pesticides and can enhance herbicidal activity.
Research into benzenesulfonamide (B165840) derivatives has shown that this class of compounds possesses significant herbicidal properties. nih.gov For example, a study on fluorinated N-phenylalkanesulfonamides demonstrated their effectiveness as herbicides, highlighting the importance of the sulfonamide core and the substituted phenyl ring in achieving biological activity. While specific data on this compound is not available, its structural similarity to known herbicidal compounds suggests it could be a candidate for development in this area. Patents for herbicidal sulfonamides describe a wide variety of structures, indicating that the core sulfonamide scaffold can be extensively modified to fine-tune activity and selectivity. mdpi.com
Role as Chemical Intermediates in Complex Molecule Synthesis
The sulfonamide group is a versatile functional group in organic synthesis, often used as a protecting group for amines or as a directing group in various chemical transformations. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov This straightforward reaction makes sulfonamides valuable intermediates in the construction of more complex molecules.
The compound this compound can be envisioned as a useful building block in synthetic chemistry. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which have shown antiviral activity, starts from 4-chlorobenzoic acid and proceeds through a multi-step synthesis where a sulfonamide moiety is eventually installed. nih.gov This demonstrates how a chlorophenyl-containing sulfonamide can be a key component in the synthesis of biologically active heterocyclic compounds. The reactivity of the sulfonamide nitrogen and the potential for functionalization of the aromatic ring provide multiple avenues for its use as a chemical intermediate. The classic Hinsberg reaction, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, further illustrates the fundamental role of sulfonyl chlorides and the resulting sulfonamides in chemical synthesis and analysis. ekb.eg
Table 2: Synthetic Utility of Sulfonamides
| Application | Role of Sulfonamide | Example Reaction |
| Protecting Group | Masks the reactivity of an amine | Reaction of an amine with a sulfonyl chloride |
| Chemical Intermediate | Building block for larger molecules | Synthesis of heterocyclic compounds |
| Analytical Reagent | Characterization of amines | Hinsberg Test |
Incorporation into Polymeric or Supramolecular Architectures
The sulfonamide functional group can participate in hydrogen bonding, which is a key interaction in the formation of well-defined supramolecular structures. acs.org The study of supramolecular synthons involving the sulfonamide group is an active area of research in crystal engineering. acs.org These studies aim to understand and predict how sulfonamide-containing molecules will self-assemble in the solid state, which is crucial for the design of new materials with desired properties.
While there is no specific research on the incorporation of this compound into polymers, the general chemistry of sulfonamides allows for this possibility. For example, poly(thioester sulfonamide)s have been synthesized through the ring-opening copolymerization of cyclic thioanhydrides with N-sulfonyl aziridines. This demonstrates that the sulfonamide group can be part of a polymer backbone.
In the context of supramolecular chemistry, the 4-chlorophenyl group of this compound can also engage in non-covalent interactions, such as π-π stacking and halogen bonding, which can contribute to the stability and structure of supramolecular assemblies. biointerfaceresearch.com The interplay of hydrogen bonding from the sulfonamide group and other weak interactions from the chlorophenyl ring could lead to the formation of interesting and potentially useful supramolecular architectures.
Future Research Directions and Unexplored Avenues for 1 4 Chlorophenyl Ethane 1 Sulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of sulfonamides often involves multi-step processes that can be resource-intensive and generate significant waste. researchgate.netbohrium.com Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 1-(4-Chlorophenyl)ethane-1-sulfonamide.
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, transition-metal-catalyzed cross-coupling reactions, such as those employing palladium, have emerged as powerful tools for constructing C-N and S-N bonds, which are central to the sulfonamide scaffold. bohrium.commit.edu The application of photocatalytic methods, which utilize light to drive chemical reactions, also presents a novel, transition-metal-free strategy for the modular synthesis of structurally diverse arylsulfonamides. rsc.orgrsc.org These approaches could potentially streamline the synthesis of this compound, offering higher yields and greater functional group tolerance under milder reaction conditions. rsc.orgrsc.org
Furthermore, a significant push towards sustainable and green chemistry necessitates the exploration of eco-friendly synthetic strategies. rsc.orgrsc.org This includes the use of alternative, sustainable solvents like water, ethanol, or glycerol, and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and purification processes. rsc.orgresearchgate.net Mechanochemical approaches, which involve solvent-free reactions mediated by mechanical force, represent another innovative and environmentally friendly route for sulfonamide synthesis. rsc.org The development of such sustainable methods for producing this compound would not only be economically advantageous but also align with the principles of green chemistry. researchgate.netrsc.org
Table 1: Comparison of Synthetic Approaches for Sulfonamides
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Considerations |
| Transition-Metal Catalysis | High efficiency, modularity, and potential for stereoselective synthesis. bohrium.commit.edu | Cost and toxicity of metal catalysts, need for ligand optimization. |
| Photocatalysis | Mild reaction conditions, use of abundant light energy, transition-metal-free. rsc.orgrsc.org | Substrate scope limitations, potential for side reactions. |
| Sustainable Solvents | Reduced environmental impact, improved safety profile. rsc.orgresearchgate.net | Solubility of reactants, reaction kinetics. |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. rsc.org | Scalability, control over reaction parameters. |
Deeper Elucidation of Biological Targets and Signaling Pathways
While sulfonamides are classically known for their antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, the full spectrum of their biological targets is likely much broader. rxlist.commsdmanuals.comrupahealth.com Future research should aim to identify and validate the specific molecular targets of this compound. This could unveil novel therapeutic applications beyond its potential as an antimicrobial agent.
Modern chemoproteomics and activity-based protein profiling techniques could be employed to identify the direct binding partners of this compound within a cellular context. Understanding the specific interactions at a molecular level is crucial for elucidating its mechanism of action.
Furthermore, investigating the downstream effects of this compound on cellular signaling pathways is a critical next step. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by this compound, offering insights into the signaling cascades it modulates. Given that sulfonamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, a thorough investigation into the signaling pathways affected by this compound is warranted. rxlist.comnih.govdrugs.com
Advanced Computational Predictions and In Silico Screening Methodologies
Computational chemistry and bioinformatics have become indispensable tools in modern drug discovery and development. nih.govnih.gov For this compound, in silico approaches can be leveraged to predict its physicochemical properties, potential biological activities, and metabolic fate.
Molecular docking studies can be performed to predict the binding affinity of this compound to a wide array of protein targets, helping to prioritize experimental validation. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its analogs with their biological activities. researchgate.net This can guide the rational design of new derivatives with improved potency and selectivity.
Moreover, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide early insights into the pharmacokinetic and safety profiles of this compound, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov The synergy between computational predictions and experimental validation will be crucial in accelerating the exploration of this compound's therapeutic potential. researchgate.netnih.gov
Development of Resistance-Modifying Agents and Anti-Infective Strategies
The rise of antimicrobial resistance is a major global health threat. rupahealth.comnih.gov While sulfonamide antibiotics have been in use for decades, their efficacy has been compromised by the emergence of resistant bacterial strains. nih.govresearchgate.netspringernature.com A promising area of future research is the investigation of this compound as a potential resistance-modifying agent. This would involve studying its ability to restore the activity of existing antibiotics against resistant pathogens.
The mechanisms of sulfonamide resistance are well-documented and often involve mutations in the target enzyme, DHPS, or the acquisition of alternative, drug-resistant DHPS genes. rupahealth.comnih.govbiorxiv.orgnih.gov Research could focus on whether this compound can inhibit these resistant enzymes or interfere with other bacterial processes that contribute to resistance, such as efflux pumps.
Furthermore, exploring novel anti-infective strategies that go beyond direct bacterial killing is a burgeoning field. This could include investigating the potential of this compound to inhibit bacterial virulence factors, disrupt biofilm formation, or modulate the host immune response to infection. Such approaches could offer new therapeutic options that are less likely to drive the development of resistance. tandfonline.com
New Applications in Analytical Chemistry or Bio-Sensing Platforms
Beyond its potential therapeutic applications, this compound could find utility in the field of analytical chemistry and biosensing. The development of sensitive and selective methods for the detection of sulfonamides is crucial for monitoring their presence in the environment and in food products. ymerdigital.com
Future research could explore the use of this compound as a specific ligand for the development of novel biosensors. nih.govnih.govacs.org For instance, it could be immobilized on a transducer surface to create an optical or electrochemical biosensor for the detection of its specific protein targets. nih.govacs.orgacs.orgresearchgate.net Such a biosensor could be a valuable tool for high-throughput screening of compound libraries or for diagnostic applications.
Additionally, the unique chemical properties of this compound could be exploited in the development of new analytical methods, such as novel stationary phases for chromatography or as a derivatizing agent for the sensitive detection of other molecules. The exploration of these non-medical applications could open up new avenues for the utilization of this compound.
Q & A
Q. What strategies identify degradation products under oxidative or photolytic stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
